molecular formula C12H8F4O2 B11853347 2,6-Bis(difluoromethoxy)naphthalene

2,6-Bis(difluoromethoxy)naphthalene

Cat. No.: B11853347
M. Wt: 260.18 g/mol
InChI Key: XJHPCAWBOBEQNA-UHFFFAOYSA-N
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Description

2,6-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 6 positions are replaced by difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(difluoromethoxy)naphthalene typically involves the reaction of 2,6-dibromonaphthalene with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

2,6-Bis(difluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

IUPAC Name

2,6-bis(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-5-10(18-12(15)16)4-2-8(7)6-9/h1-6,11-12H

InChI Key

XJHPCAWBOBEQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1OC(F)F

Origin of Product

United States

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